3,5-Dioxooctacosanoic acid
Description
3,5-Dioxooctacosanoic acid is a long-chain fatty acid derivative characterized by a 28-carbon backbone (octacosanoic acid) with ketone groups at the 3rd and 5th positions. The presence of two ketone groups introduces polarity and reactivity, distinguishing it from saturated fatty acids. Such compounds are often studied for their roles in lipid metabolism, surfactant applications, or as intermediates in organic synthesis .
Properties
CAS No. |
77787-86-1 |
|---|---|
Molecular Formula |
C28H52O4 |
Molecular Weight |
452.7 g/mol |
IUPAC Name |
3,5-dioxooctacosanoic acid |
InChI |
InChI=1S/C28H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)24-27(30)25-28(31)32/h2-25H2,1H3,(H,31,32) |
InChI Key |
HXPGIPMTNFRVHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetone or dichloromethane at controlled temperatures to ensure selective oxidation at the desired positions.
Industrial Production Methods
Industrial production of 3,5-Dioxooctacosanoic acid may involve more scalable and cost-effective methods. Catalytic oxidation using metal catalysts such as palladium or platinum in the presence of oxygen can be employed. This method offers better control over the reaction conditions and yields higher purity products suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,5-Dioxooctacosanoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), oxygen with metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Amines, alcohols, under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Diols.
Substitution: Amino derivatives, alkoxy derivatives.
Scientific Research Applications
3,5-Dioxooctacosanoic acid has found applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in lipid metabolism and as a biomarker for certain metabolic disorders.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of 3,5-Dioxooctacosanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways, influencing the activity of enzymes involved in fatty acid oxidation and synthesis. Its keto groups can also participate in redox reactions, affecting cellular oxidative stress levels.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Functional Group Comparison
The table below compares 3,5-Dioxooctacosanoic acid with structurally related compounds based on substituents, functional groups, and applications:
Structural and Reactivity Insights
Ketone vs. Nitro Groups
- 3,5-Dioxooctacosanoic acid’s ketones are less electron-withdrawing than nitro groups in 3,5-dinitrobenzoic acid, resulting in lower acidity but greater susceptibility to nucleophilic attack (e.g., enolate formation) .
- Nitro derivatives exhibit higher toxicity (e.g., respiratory hazards, aquatic toxicity) compared to keto analogs, as seen in 3,5-dinitrobenzoic acid ’s classification as a hazardous substance .
Fluorine and Chlorine Substituents
- 3,5-Difluoroisonicotinic acid demonstrates strong intermolecular hydrogen bonding (O–H···F interactions), influencing crystal packing and thermal stability .
- Chlorinated analogs like 5-(3,5-dichlorophenyl)-5-oxopentanoic acid show enhanced environmental persistence due to C–Cl bond stability, raising regulatory concerns .
Chain Length and Hydrophobicity
- The 28-carbon chain of 3,5-Dioxooctacosanoic acid confers significant hydrophobicity, contrasting with shorter aromatic analogs (e.g., 3,5-dimethylbenzoic acid). This property may facilitate micelle formation or membrane integration .
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